molecular formula C9H17BrO2 B13479506 4-(3-Bromo-2-methylpropoxy)tetrahydro-2h-pyran

4-(3-Bromo-2-methylpropoxy)tetrahydro-2h-pyran

Cat. No.: B13479506
M. Wt: 237.13 g/mol
InChI Key: PRTPTJYEWHRWBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Bromo-2-methylpropoxy)tetrahydro-2H-pyran is an organic compound that belongs to the class of tetrahydropyrans. It is characterized by a six-membered ring containing five carbon atoms and one oxygen atom, with a brominated side chain attached to the ring. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-2-methylpropoxy)tetrahydro-2H-pyran typically involves the reaction of 3-bromo-2-methylpropanol with tetrahydropyran in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as distillation and chromatography ensures the removal of impurities .

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-2-methylpropoxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted tetrahydropyrans.

    Oxidation Reactions: Formation of alcohols or ketones.

    Reduction Reactions: Formation of hydrocarbons.

Scientific Research Applications

4-(3-Bromo-2-methylpropoxy)tetrahydro-2H-pyran has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Bromo-2-methylpropoxy)tetrahydro-2H-pyran involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound’s structure allows it to interact with various enzymes and receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Bromo-2-methylpropoxy)tetrahydro-2H-pyran is unique due to its specific side chain, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized organic compounds and in various research applications .

Properties

Molecular Formula

C9H17BrO2

Molecular Weight

237.13 g/mol

IUPAC Name

4-(3-bromo-2-methylpropoxy)oxane

InChI

InChI=1S/C9H17BrO2/c1-8(6-10)7-12-9-2-4-11-5-3-9/h8-9H,2-7H2,1H3

InChI Key

PRTPTJYEWHRWBY-UHFFFAOYSA-N

Canonical SMILES

CC(COC1CCOCC1)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.